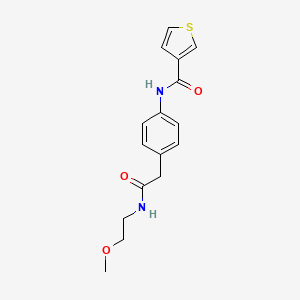![molecular formula C23H29N3OS B2713865 N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 391227-97-7](/img/structure/B2713865.png)
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, a type of diamondoid, with a thiadiazolyl group and a carboxamide group attached. The thiadiazolyl group is attached to a tetramethylphenyl group.Physical And Chemical Properties Analysis
The molecular weight of “N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” is 395.57. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Quantitative Assessment of Noncovalent Interactions
This study focuses on the synthesis and structural analysis of adamantane-1,3,4-thiadiazole hybrid derivatives, offering insights into their noncovalent interactions, which are crucial for the development of new materials and drugs. The research highlights the significant roles of intra- and intermolecular interactions in the stabilization of these compounds, with a particular emphasis on the strength of N–H⋯N hydrogen bonds among other noncovalent interactions (A. El-Emam et al., 2020).
Antimicrobial and Anti-Inflammatory Activities
Adamantane derivatives have shown promising antimicrobial and anti-inflammatory activities. A study synthesized novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles, demonstrating good or moderate activities against Gram-positive bacteria and marked antifungal activity against Candida albicans. Additionally, certain derivatives exhibited significant anti-inflammatory activity, showcasing the potential of these compounds in therapeutic applications (A. Kadi et al., 2007).
Antiviral Activity Against Influenza Virus
The synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds carrying an adamantyl moiety revealed potent inhibitory effects against influenza A and B viruses. This study underscores the potential of adamantane-containing compounds as effective antiviral agents, with specific derivatives acting as influenza virus fusion inhibitors (Füsun Göktaş et al., 2012).
Catalytic Synthesis Applications
Research into N-Aryladamantane-1-carboxamides synthesized via catalytic processes illustrates the versatility of adamantane derivatives in organic synthesis. These compounds were obtained in significant yields, highlighting the efficiency of the synthesis method and the potential for further chemical modifications and applications in various fields (E. V. Shishkin et al., 2020).
Material Science and Polymer Chemistry
Adamantane derivatives have also found applications in material science, particularly in the synthesis of new polyamides containing adamantyl moieties. These polymers exhibit high thermal stability and specific mechanical properties, making them suitable for advanced material applications. The study details the synthesis process and the properties of these novel polymers, contributing to the development of high-performance materials (Y. Chern et al., 1998).
Zukünftige Richtungen
The future directions of research involving this compound could involve further exploration of its reactivity and potential applications. Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Therefore, “N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide” could potentially be used in these areas.
Eigenschaften
IUPAC Name |
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c1-12-5-13(2)15(4)19(14(12)3)20-25-26-22(28-20)24-21(27)23-9-16-6-17(10-23)8-18(7-16)11-23/h5,16-18H,6-11H2,1-4H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGISJTUTUYGWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2713782.png)
![6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2713789.png)
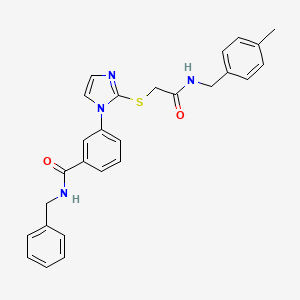
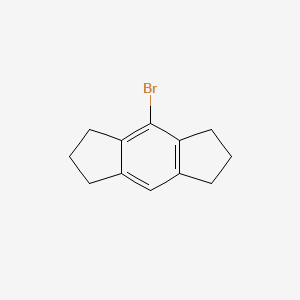
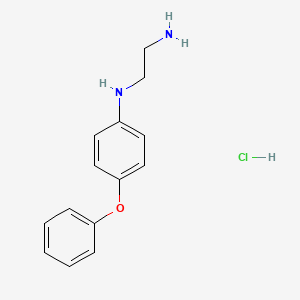
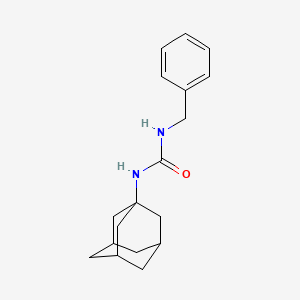
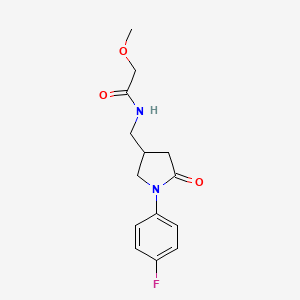

![13-(2-Methoxyphenyl)-11-(thiophen-2-yl)-8-thia-3,10-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaene-4,6-diol](/img/structure/B2713798.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)furan-3-carboxamide](/img/structure/B2713801.png)
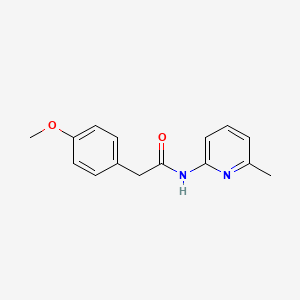
![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)morpholine](/img/structure/B2713803.png)
